(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxymethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation, which occurs with formally nucleophilic organic groups . In this process, the organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the kinetics of similar boronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which can considerably accelerate the rate of the reaction at physiological ph .
Result of Action
The result of the action of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(methoxymethyl)phenylboronic acid. For instance, the pH of the environment strongly influences the rate of the reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, leading to the formation of a new carbon-carbon bond .
In addition to its role in organic synthesis, 4-Fluoro-2-(methoxymethyl)phenylboronic acid has been shown to interact with various enzymes and proteins. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins .
Furthermore, 4-Fluoro-2-(methoxymethyl)phenylboronic acid has been observed to influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of various genes, affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-(methoxymethyl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to the formation of stable complexes. This interaction can result in enzyme inhibition or activation, depending on the target enzyme .
Additionally, 4-Fluoro-2-(methoxymethyl)phenylboronic acid can modulate gene expression by binding to transcription factors and altering their activity. This binding can lead to changes in the transcriptional regulation of target genes, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 4-Fluoro-2-(methoxymethyl)phenylboronic acid can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(methoxymethyl)phenylboronic acid in animal models vary with different dosages. At lower doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is required to elicit a biological response .
Metabolic Pathways
4-Fluoro-2-(methoxymethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(methoxymethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is influenced by its chemical properties and interactions with cellular machinery. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Fluoro-2-(methoxymethyl)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Substitution: Substituted aryl compounds.
Scientific Research Applications
(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluoro and methoxymethyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethyl group.
4-Fluorophenylboronic Acid: Contains only the fluoro substituent.
Uniqueness: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both fluoro and methoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications compared to its simpler counterparts.
Properties
IUPAC Name |
[4-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMODTOABLEDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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